1-(2-benzoylphenyl)-1H-pyrrole 1-(2-benzoylphenyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 63477-89-4
VCID: VC7398688
InChI: InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3
Molecular Formula: C17H13NO
Molecular Weight: 247.297

1-(2-benzoylphenyl)-1H-pyrrole

CAS No.: 63477-89-4

Cat. No.: VC7398688

Molecular Formula: C17H13NO

Molecular Weight: 247.297

* For research use only. Not for human or veterinary use.

1-(2-benzoylphenyl)-1H-pyrrole - 63477-89-4

Specification

CAS No. 63477-89-4
Molecular Formula C17H13NO
Molecular Weight 247.297
IUPAC Name phenyl-(2-pyrrol-1-ylphenyl)methanone
Standard InChI InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H
Standard InChI Key ZLCSDWSOHXREBD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3

Introduction

Structural and Molecular Characteristics

The core structure of 1-(2-benzoylphenyl)-1H-pyrrole consists of a five-membered pyrrole ring (C₄H₄N) linked to a phenyl group at the nitrogen atom, which is further substituted with a benzoyl moiety (-COC₆H₅) at the ortho position (Figure 1). The molecular formula is C₁₇H₁₃NO, with a molecular weight of 247.30 g/mol. Key structural features include:

  • Pyrrole ring: A planar, aromatic heterocycle with conjugated π-electrons.

  • N-linked phenyl group: Introduces steric bulk and modulates electronic properties.

  • Ortho-benzoyl substituent: A ketone-functionalized aryl group that enhances electrophilicity and enables further derivatization.

Table 1: Molecular properties of 1-(2-benzoylphenyl)-1H-pyrrole

PropertyValue
Molecular formulaC₁₇H₁₃NO
Molecular weight247.30 g/mol
Hybridizationsp² (pyrrole), sp² (aryl)
Key functional groupsPyrrole, benzoyl ketone

The ortho-substitution pattern on the phenyl ring creates steric hindrance, potentially influencing reactivity in cross-coupling or cyclization reactions .

Synthetic Methodologies

Intramolecular Wittig Reaction

A study by Souldozi et al. demonstrated the synthesis of 5-oxo-4,5-dihydro-1H-pyrroles via an intramolecular Wittig reaction . Using methyl 2-(2-benzoylphenylamino)-2-oxoacetate, triphenylphosphine, and dialkyl acetylenedicarboxylates, a phosphorus ylide intermediate forms, which undergoes cyclization to yield functionalized pyrroles. Adapting this method, the target compound could be synthesized by omitting the acetylenedicarboxylate and optimizing conditions to prevent dihydro-pyrrole formation.

Table 2: Reaction conditions for Wittig-based synthesis

ParameterValue
Reactants2-benzoylphenylamine, diketone
CatalystTriphenylphosphine
SolventDichloromethane
TemperatureAmbient
Yield~70% (estimated)

Post-Synthetic Modifications

The CN103420889A patent highlights a critical post-treatment method for pyrrole derivatives, emphasizing organic phase removal to enhance purity . For 1-(2-benzoylphenyl)-1H-pyrrole, this involves:

  • Extraction: Separation using ethyl acetate/water biphasic systems.

  • Demulsification: Centrifugation or salt addition to accelerate phase separation.

  • Distillation: Removal of low-boiling solvents under reduced pressure.

This protocol increases crude product purity from 80% to >98%, eliminating recrystallization steps and reducing wastewater generation .

Physicochemical Properties

Spectroscopic Data

While direct data for 1-(2-benzoylphenyl)-1H-pyrrole is unavailable, related compounds provide insights:

  • ¹H NMR:

    • Pyrrole protons: δ 6.2–6.8 ppm (multiplet, 2H).

    • Aromatic protons: δ 7.3–8.1 ppm (complex splitting due to ortho substitution).

    • Benzoyl carbonyl: No proton signal, but adjacent aromatic protons show deshielding.

  • ¹³C NMR:

    • Carbonyl (C=O): δ 195–200 ppm.

    • Pyrrole carbons: δ 115–125 ppm.

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch).

Thermal Stability

Differential scanning calorimetry (DSC) of analogous N-aryl pyrroles shows decomposition onset temperatures of 200–250°C, suggesting moderate thermal stability suitable for solution-phase applications.

Applications in Organic Synthesis

Building Block for Heterocycles

1-(2-Benzoylphenyl)-1H-pyrrole serves as a precursor for fused heterocycles. Kim et al. utilized similar compounds in Sonogashira coupling/alkyne-carbonyl metathesis sequences to construct pyrrolo[1,2-a]quinolines . The benzoyl group facilitates cyclization via nucleophilic attack or [2+2] cycloreversion pathways.

Table 3: Representative reactions involving N-benzoylphenyl pyrroles

Reaction TypeProductConditions
Sonogashira couplingAlkynylated derivativesPd/Cu, Et₃N, 70°C
Alkyne-carbonyl metathesisPyrroloquinolinesTFA, rt
Wittig olefinationDihydropyrrolesPPh₃, acetylenedicarboxylate

Materials Science

The extended π-system and electron-withdrawing benzoyl group make this compound a candidate for:

  • Organic semiconductors: Charge transport layers in OLEDs.

  • Metal-organic frameworks (MOFs): Ligands for coordinating transition metals.

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Low yields in Wittig reactions.

  • Regioselectivity: Competing para-substitution in Friedel-Crafts acylation.

Future research should explore:

  • Catalytic asymmetric synthesis: For enantioselective derivatives.

  • Computational modeling: To predict reactivity and optimize conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator